(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
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Description
The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a 2,5-dimethylfuran-3-yl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The general approach involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, to form the carbon-nitrogen and carbon-carbon bonds. The specific conditions and reagents used can vary depending on the exact structure of the target molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of its various functional groups. For example, the oxadiazole ring could potentially undergo reactions with nucleophiles or electrophiles .Scientific Research Applications
Synthesis and Biological Activities
1. Synthesis and Spectral Analysis : Compounds bearing the 1,3,4-oxadiazole moiety, similar to the queried compound, have been synthesized and analyzed using modern spectroscopic techniques. These compounds were synthesized through a series of chemical reactions involving organic acids, esters, hydrazides, and thiols. Their structures were elucidated by spectroscopic techniques, demonstrating the versatility and complexity of synthesizing such compounds (Khalid et al., 2016).
2. Antimicrobial and Anticancer Activities : Similar compounds have been evaluated for their biological activities, including antimicrobial and anticancer effects. For instance, novel pyridine derivatives synthesized from 2-amino substituted benzothiazoles showed variable and modest activity against bacteria and fungi (Patel et al., 2011). Another study synthesized 1,2,4-oxadiazole derivatives that were screened for anticancer activity against different cancer cell lines, revealing the potential for discovering new anticancer drugs (Vaidya et al., 2020).
Structural and Theoretical Analysis
3. Structural Characterization and Analysis : The structural characterization of similar compounds, using single crystal X-ray diffraction studies, provides insights into their molecular geometry and intermolecular interactions. Such studies are crucial for understanding the compound's reactivity and stability (Karthik et al., 2021).
4. Theoretical Calculations and Molecular Docking : Theoretical calculations and molecular docking studies have been employed to understand the interaction between synthesized compounds and biological targets. These studies help in predicting the binding affinity and orientation of compounds in the active sites of proteins, aiding in the design of more effective drugs (Khalid et al., 2016).
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-12-8-16(13(2)28-12)21(25)24-7-3-4-15(10-24)20-23-22-19(29-20)14-5-6-17-18(9-14)27-11-26-17/h5-6,8-9,15H,3-4,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXVUWHVGYZGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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